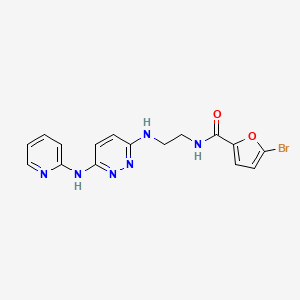
5-bromo-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-bromo-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C16H15BrN6O2 and its molecular weight is 403.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra . Other compounds with similar structures have shown inhibitory activity against EGFR and HER2 .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
Similar compounds have been found to exhibit anti-tubercular activity , suggesting that they may affect the biochemical pathways related to the survival and replication of Mycobacterium tuberculosis.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , indicating that they may have a bactericidal effect.
Biological Activity
5-Bromo-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)furan-2-carboxamide, with the CAS number 1021248-99-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.
- Molecular Formula : C16H15BrN6O2
- Molecular Weight : 403.23 g/mol
- Structure : The compound contains a furan ring, a pyridazine moiety, and a bromine substituent, contributing to its biological properties.
Research indicates that compounds similar to this compound often interact with specific biological targets, such as kinases and enzymes involved in inflammatory pathways. For instance, studies on pyridazine derivatives have shown their ability to inhibit IKKβ, an important regulator in the NF-kB signaling pathway, which is crucial for inflammatory responses .
Biological Activity
-
Anticancer Activity :
- In vitro studies have demonstrated that related pyridazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives have shown IC50 values in the low micromolar range against breast and lung cancer cells .
- A recent study highlighted the structure-activity relationship (SAR), indicating that modifications at the pyridazine ring can enhance anticancer potency .
-
Anti-inflammatory Properties :
- Compounds with similar structures have been evaluated for their anti-inflammatory effects. For instance, some derivatives exhibited significant inhibition of TNF-alpha production in THP-1 cells, suggesting potential therapeutic applications in chronic inflammatory diseases .
- The anti-inflammatory activity has been linked to the inhibition of COX enzymes, particularly COX-2, which is a common target for non-steroidal anti-inflammatory drugs (NSAIDs) .
-
Antimicrobial Activity :
- Preliminary studies have indicated that this compound exhibits antimicrobial properties against several bacterial strains. The minimum inhibitory concentration (MIC) values were reported as follows:
Bacterial Strain MIC (µM) E. coli 50 S. aureus 75 S. agalactiae 100
- Preliminary studies have indicated that this compound exhibits antimicrobial properties against several bacterial strains. The minimum inhibitory concentration (MIC) values were reported as follows:
Case Studies
Several research studies have focused on the biological evaluation of pyridazine derivatives:
- Study on IKKβ Inhibition :
- Anti-inflammatory Evaluation :
- Cytotoxicity Assays :
Properties
IUPAC Name |
5-bromo-N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN6O2/c17-12-5-4-11(25-12)16(24)20-10-9-19-14-6-7-15(23-22-14)21-13-3-1-2-8-18-13/h1-8H,9-10H2,(H,19,22)(H,20,24)(H,18,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVANNVXBHQPGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














